Pyridine iodine monochloride

Descripción general

Descripción

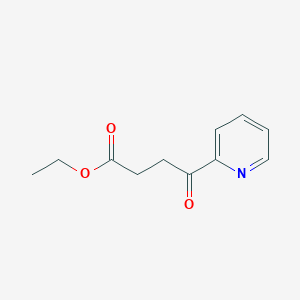

Pyridine iodine monochloride is a complex with a molecular formula of C5H5N·ICl and a molecular weight of 241.46 . It appears as a white to orange to green powder or crystal . .

Synthesis Analysis

The synthesis of this compound involves the iodination of aromatic compounds . For instance, the iodination of 5’-bromo-2’-hydroxyacetophenone involves the use of this compound and ethanol, which are refluxed on a water bath for 2 hours .Chemical Reactions Analysis

This compound is used as an iodinating agent in various chemical reactions . It has been used for the iodination of aromatic compounds, including active aromatics like aryl amines and phenols, and aromatic hydrocarbons and aryl halides .Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored at a temperature between 0-10°C . It is sensitive to heat . The compound appears as a white to orange to green powder or crystal .Aplicaciones Científicas De Investigación

Oxidation and Aromatization

Pyridine iodine monochloride (ICl) is utilized in the oxidation and aromatization of various 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is enhanced by silver salts such as silver nitrate and silver oxide under heterogeneous conditions in dichloromethane at room temperature. The use of silver oxide, in particular, results in a complete oxidation process without by-products and in shorter reaction times (Montazerozohori et al., 2007).

Molecular Complex Formation

ICl forms molecular addition compounds with various heterocyclic amines, such as 4-picoline, quinoline, and piperidine. The stoichiometry of these compounds is typically 1:1 in amine to iodine chloride. This property is used to compare the ionic character in iodine trichloride complexes with amines, which is greater than that in iodine monochloride complexes (Whitaker et al., 1961).

Ionic Dissociation Studies

The ionization of the pyridine-iodine complex in various solvents has been studied using electrochemical techniques. This research provides insights into the mechanisms of ionization, which are important for understanding the interaction between pyridine and iodine in different chemical environments (Aronson et al., 1986).

Radioactive Iodine Capture

ICl has been used in the development of hypercrosslinked polymers (HCPs) for the capture of radioactive iodine. This application is significant in nuclear waste management and environmental remediation. Pyrrolidinone-based HCPs, inparticular, show high iodine uptake capacity owing to their high surface area and electron-rich aromatic networks, making them efficient adsorbents for radioactive iodine (Li et al., 2019).

Spectrophotometric and Thermal Studies

Spectrophotometric and thermal studies of iodine monochloride or iodine trichloride with heterocyclic amines have revealed the presence of only 1:1 stoichiometry addition compounds in significant concentrations. This finding is crucial for understanding the chemical behavior of these compounds in different states, such as in solid and solution forms (Whitaker & Ambrose, 1962).

Mecanismo De Acción

Target of Action

Pyridine iodine monochloride (PyICl) primarily targets a wide range of aromatic compounds . It is a versatile iodinating agent and a much more reactive electrophile . The compound has been effectively used to iodinate aromatic compounds such as quinolines, quinolones, pyridones, pyridines, and uracil .

Mode of Action

PyICl interacts with its targets by iodinating them . The iodination occurs in a C3 selective manner for quinolines and quinolones. Pyridones and pyridines undergo C3 and C5 iodination, while dimethyl uracil undergoes C5 iodination . This iodination process is facilitated by the electrophilic nature of iodine monochloride (ICl), which is a component of PyICl .

Biochemical Pathways

The biochemical pathways affected by PyICl primarily involve the iodination of aromatic compounds . This iodination can lead to the formation of new carbon-carbon bonds, which are integral to many biochemical reactions . The specific downstream effects of these pathways can vary depending on the nature of the aromatic compound being iodinated .

Result of Action

The primary result of PyICl’s action is the effective iodination of a wide range of aromatic compounds . This iodination can lead to the formation of new carbon-carbon bonds , which can have various applications in synthetic organic chemistry .

Action Environment

The action of PyICl can be influenced by various environmental factors. For instance, the iodination of aromatic rings with iodine is difficult and requires the presence of an activating agent to produce a strongly electrophilic I+ species . Some existing methods have associated environmental hazards with respect to handling and storage of molecular iodine, strongly acidic conditions, and the use of expensive and complex catalysts . Therefore, the action, efficacy, and stability of PyICl can be influenced by these environmental factors.

Safety and Hazards

Pyridine iodine monochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, not eating, drinking or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Pyridine iodine monochloride plays a significant role in biochemical reactions, primarily as an iodinating agent. It interacts with a wide range of aromatic compounds, facilitating the introduction of iodine atoms into these molecules. This compound is more reactive than molecular iodine, making it a preferred choice for iodination reactions. This compound interacts with enzymes, proteins, and other biomolecules through electrophilic substitution reactions. The iodine atom in the compound acts as an electrophile, attacking electron-rich sites on the target molecules, leading to the formation of iodinated products .

Cellular Effects

This compound influences various cellular processes by modifying the structure and function of biomolecules It can affect cell signaling pathways, gene expression, and cellular metabolismThis compound has been shown to interact with cellular components, leading to the iodination of specific biomolecules, which can impact cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an electrophilic iodinating agent. The compound exerts its effects by forming covalent bonds with electron-rich sites on target molecules. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target molecule. This compound can also induce changes in gene expression by modifying the structure of DNA or RNA through iodination. The binding interactions with biomolecules are primarily driven by the electrophilic nature of the iodine atom in the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound can lead to the gradual iodination of cellular components, potentially affecting cellular function. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively iodinate target molecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxic or adverse effects at high doses include oxidative stress, inflammation, and potential organ damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within cells can influence its iodinating activity and overall biochemical effects .

Propiedades

InChI |

InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWBJKPSYWUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436930 | |

| Record name | 6443-90-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6443-90-9 | |

| Record name | 6443-90-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine Iodine Monochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pyridine Iodine Monochloride (PyICl) primarily used for in organic synthesis?

A1: this compound (PyICl) is a versatile reagent widely employed for the iodination of aromatic compounds. [] This reagent offers a mild and efficient method for introducing iodine atoms into aromatic rings, a crucial step in synthesizing various organic molecules with applications in pharmaceuticals, materials science, and more.

Q2: How does PyICl compare to other iodination reagents in terms of efficiency and selectivity?

A2: While the provided abstracts don't offer a direct comparison to other iodination reagents, they highlight PyICl's effectiveness in specific scenarios. For instance, [] describes its successful use in deprotecting a chiral auxiliary in the synthesis of acyclic all-carbon quaternary stereocenters, where N-iodosuccinimide proved ineffective. This suggests a degree of selectivity and reactivity unique to PyICl.

Q3: Can you provide an example of a specific chemical transformation achieved using PyICl?

A3: In the development of the GPIIb/IIIa receptor antagonist SB-214857-A (lotrafiban), PyICl played a crucial role in the iodination of a key intermediate. [] Specifically, it facilitated the conversion of (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid to (2S)-2,3,4,5-tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid. This iodinated compound served as a vital precursor for subsequent palladium-catalyzed aminocarbonylation.

Q4: Has PyICl been utilized in the chemical modification of nanomaterials?

A4: Yes, research indicates that PyICl can be employed for doping single-walled carbon nanotube films with iodonium salts. [] This doping process can alter the electrical and optical properties of the nanotubes, making them suitable for applications in electronics, sensors, and other nanotechnology fields.

Q5: Is there any spectroscopic data available on PyICl?

A5: While the provided abstracts don't delve into detailed spectroscopic analysis, one study [] investigates the far-infrared spectra of PyICl and its bromine analog, pyridine-iodine monobromide. Such spectroscopic data can provide valuable insights into the bonding and structural characteristics of these complexes.

Q6: Beyond aromatic iodination, are there any other reported uses of PyICl in organic reactions?

A6: Research indicates that PyICl, in combination with pyridine, can effectively facilitate the ω-bromination or ω-iodination of longifolene. [] This finding suggests a broader applicability of PyICl in halogenation reactions beyond simple aromatic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)